Vinyl isocyanate
Overview
Description
Vinyl isocyanate is a compound with the molecular formula C3H3NO . It is also known by other names such as Isocyanatoethene and has a molecular weight of 69.06 g/mol . It is used in the manufacture of various products .
Synthesis Analysis
The synthesis of Vinyl Isocyanides involves the reaction of isocyanomethylenetriphenylphosphorane, generated in situ from the corresponding phosphonium salt, with a diverse set of aldehydes . This process affords vinyl isocyanides in good to high yields .
Molecular Structure Analysis
The molecular structure of Vinyl Isocyanate has been studied using millimeter wave spectrometry . Accurate values for the rotational and centrifugal distortion constants have been reported for the ground vibrational states of trans and cis vinyl isocyanate .
Chemical Reactions Analysis
Vinyl Isocyanate participates in cyclization reactions in synthesis . These reactions have been used in the construction of the octahydrophenanthridinone ring system .
Physical And Chemical Properties Analysis
Vinyl Isocyanate has a molecular weight of 69.06 g/mol and a molecular formula of C3H3NO . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 1 .
Scientific Research Applications
Nanoparticle Preparation
Vinyl isocyanate and its derivatives have been utilized in the preparation of nanoparticles. A novel method involves intramolecular crosslinking of isocyanate-functionalized copolymers, leading to the formation of nanoparticles under mild conditions. This approach allows for the control of nanoparticle size by adjusting the molecular weight and the mole percentage of isocyanate repeat units. These nanoparticles exhibit three-dimensional structures and have potential for further chemical and physical modifications (Beck et al., 2009).
Coating and Adhesive Applications
Vinyl isocyanate compounds, such as Isocyanatoethyl methacrylate (IEM), are used as latent crosslinkers in coatings and adhesives. IEM, with its dual functionality, allows for sequential reactions at either end of the molecule. This versatility leads to applications in polyisocyanates, vinyl functionalized resins, and water-based systems. IEM serves as a latent crosslinker in resins, improving their suitability for coatings or adhesives (Cranley, 1984).
Polymerization and Film Formation
Studies have explored the photochemical polymerization of mixtures containing oligomers with free isocyanate groups and vinyl monomers. This process results in the formation of films with desirable physicomechanical properties. The isocyanates play a role in initiating homopolymerization of vinyl monomers (Matyushova et al., 1980).
Chemical Structure Analysis in Adhesives
Fourier transform near-infrared spectroscopy has been used to analyze the chemical structure of adhesives containing vinyl polymer and isocyanate during the post-cure process. This method helps in understanding the chemical reactions and the formation of products like urea and urethane in the adhesive layer (Ling et al., 2018).
Enhancing Tensile Properties of Composites
Vinyl isocyanate(VI) has been used as a coupling agent to improve the tensile properties of composites, such as Kraft fiber-reinforced unsaturated polyester. The use of VI leads to strong chemical interfacial adhesion, significantly enhancing the tensile strength and durability of the composites. This improvement is attributed to the formation of chemical bonds at the VI-Kraft and VI-UPE interfaces (Gao et al., 2013).
Synthesis of Aliphatic Isocyanato Polymers
A novel synthetic route for aliphatic isocyanato polymers, specifically poly(vinyl benzyl isocyanate)s, has been developed. This process avoids the use of toxic phosgene and involves iodination and isocyanation, yielding high conversions with minimal byproducts. This method highlights the potential of vinyl isocyanate derivatives in efficient polymer synthesis (Ting et al., 2009).
Block Polymer Preparation
Vinyl monomers and isocyanates have been combined to prepare block polymers using the "living" polymer method. This approach results in polymers with reactive isocyanate groups, which can be crosslinked further, demonstrating the utility of vinyl isocyanate in creating versatile polymers (Godfrey & Miller, 1969).
Crosslinking and Water Resistance in Nanofibers
Crosslinking poly(vinyl alcohol) nanofibers with blocked isocyanate prepolymer enhances their tensile strength and water resistance. This improvement is due to increased crosslinking density and a reduction in hydroxyl groups, showcasing the effectiveness of vinyl isocyanate derivatives in modifying nanofiber properties (Lee et al., 2010).
Safety And Hazards
Isocyanates, including Vinyl Isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .
Future Directions
The future directions in the study of Vinyl Isocyanate involve extending the laboratory rotational spectrum of vinyl isocyanate to the millimeter wave region and searching for its presence in the high-mass star-forming region Sgr B2 . There is also interest in exploring the use of Vinyl Isocyanate in the synthesis of polyheterocycles .
properties
IUPAC Name |
isocyanatoethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO/c1-2-4-3-5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARQUFORVQESFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189040 | |
Record name | Vinyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl isocyanate | |
CAS RN |
3555-94-0 | |
Record name | Vinyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3555-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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